molecular formula C26H24Cl2N6O4 B612089 Siremadlin CAS No. 1448867-41-1

Siremadlin

Cat. No.: B612089
CAS No.: 1448867-41-1
M. Wt: 555.4 g/mol
InChI Key: AGBSXNCBIWWLHD-FQEVSTJZSA-N
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Description

Siremadlin is an orally bioavailable, potent, and selective second-generation inhibitor of the human double minute 2 homolog (HDM2) protein. This compound is designed to disrupt the interaction between HDM2 and the tumor suppressor protein p53, thereby restoring p53-dependent antitumor activity. This compound has shown promising single-agent activity in preclinical studies and is currently being investigated for its potential therapeutic applications in various cancers, including acute myeloid leukemia and solid tumors .

Mechanism of Action

Target of Action

Siremadlin primarily targets the Murine Double Minute-2 (MDM2) protein . MDM2 is a key regulator of the tumor suppressor protein p53 . In normal conditions, MDM2 binds to p53, inhibiting its activity and promoting its degradation . In the presence of this compound, this interaction is disrupted .

Mode of Action

This compound acts by binding to MDM2 and disrupting its interaction with p53 . This prevents the degradation of p53, potentially restoring p53-dependent antitumor activity . The restoration of p53 activity leads to cell cycle arrest and apoptosis .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the p53 protein. Under normal conditions, MDM2 binds to p53, leading to its degradation . This compound inhibits this interaction, resulting in the stabilization and activation of p53 . Activated p53 can then induce cell cycle arrest and apoptosis, inhibiting tumor growth .

Pharmacokinetics

It is known that this compound is orally bioavailable , suggesting that it can be absorbed through the gastrointestinal tract and distributed throughout the body.

Result of Action

The primary result of this compound’s action is the induction of cell cycle arrest and apoptosis . By preventing the degradation of p53, this compound allows for the restoration of p53-dependent antitumor activity . This can lead to the inhibition of tumor growth and potentially the regression of existing tumors .

Action Environment

The effectiveness of this compound may be influenced by factors such as the specific type of cancer, the patient’s overall health status, and the presence of other medications .

Biochemical Analysis

Biochemical Properties

Siremadlin interacts with the MDM2 protein, inhibiting its binding to the transcriptional activation domain of the tumor suppressor protein p53 . This interaction results in a p53-dependent anti-proliferative effect . The inhibition of MDM2 by this compound leads to the stabilization and activation of p53, which in turn can lead to cell cycle arrest and apoptosis .

Cellular Effects

This compound has demonstrated clinical activity in patients with AML who have relapsed after allogeneic stem cell transplantation . It has also shown potent immunomodulatory effects in murine AML and solid tumor models . These data suggest that the immunomodulatory effects of this compound could be exploited to prevent relapse in AML patients in remission after allogeneic stem cell transplantation .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the binding of the MDM2 protein to the transcriptional activation domain of the tumor suppressor protein p53 . This inhibition results in the stabilization and activation of p53, leading to cell cycle arrest and apoptosis .

Temporal Effects in Laboratory Settings

It has been used in various treatment regimens in clinical trials, suggesting that its effects can be sustained over time .

Metabolic Pathways

It is known to inhibit the MDM2 protein, which plays a key role in the regulation of the p53 pathway .

Transport and Distribution

As an orally administered drug, it is likely to be distributed throughout the body via the bloodstream .

Subcellular Localization

Given its mechanism of action, it is likely to interact with the MDM2 protein in the nucleus of the cell, where it can inhibit the degradation of the p53 protein .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Siremadlin involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The specific synthetic routes and reaction conditions are proprietary and detailed information is not publicly available. it is known that the synthesis involves the use of advanced organic chemistry techniques to achieve the desired molecular structure .

Industrial Production Methods: Industrial production of this compound likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include rigorous quality control measures to meet regulatory standards for pharmaceutical compounds .

Chemical Reactions Analysis

Types of Reactions: Siremadlin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.

    Substitution: this compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can result in modified analogs of this compound .

Scientific Research Applications

Siremadlin has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Siremadlin is part of a class of compounds known as HDM2 inhibitors. Similar compounds include:

    Nutlin-3: Another HDM2 inhibitor that disrupts the HDM2-p53 interaction.

    RG7112: A first-generation HDM2 inhibitor with similar mechanisms of action.

    Idasanutlin: A more advanced HDM2 inhibitor with improved potency and selectivity.

Uniqueness of this compound: this compound is unique due to its second-generation design, which offers improved potency and selectivity compared to earlier HDM2 inhibitors. It has shown promising single-agent activity in preclinical studies and is being investigated in clinical trials for its potential therapeutic applications .

Properties

IUPAC Name

(4S)-5-(5-chloro-1-methyl-2-oxopyridin-3-yl)-4-(4-chlorophenyl)-2-(2,4-dimethoxypyrimidin-5-yl)-3-propan-2-yl-4H-pyrrolo[3,4-d]imidazol-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24Cl2N6O4/c1-13(2)33-21-19(30-22(33)17-11-29-26(38-5)31-23(17)37-4)25(36)34(18-10-16(28)12-32(3)24(18)35)20(21)14-6-8-15(27)9-7-14/h6-13,20H,1-5H3/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBSXNCBIWWLHD-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C(=O)N(C2C3=CC=C(C=C3)Cl)C4=CC(=CN(C4=O)C)Cl)N=C1C5=CN=C(N=C5OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C2=C(C(=O)N([C@H]2C3=CC=C(C=C3)Cl)C4=CC(=CN(C4=O)C)Cl)N=C1C5=CN=C(N=C5OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24Cl2N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1448867-41-1
Record name Siremadlin [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448867411
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Siremadlin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16331
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Siremadlin
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0282IF4JC8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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